![molecular formula C15H13BrN4O2S B2669942 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-54-8](/img/structure/B2669942.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a bromobenzo[d]thiazol ring attached to a piperazine ring, which is further attached to an isoxazole ring with a methanone functional group. The presence of these rings and functional groups could confer specific chemical and physical properties to the compound.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom on the benzo[d]thiazol ring, the nitrogen atoms in the piperazine ring, and the oxygen atom in the isoxazole ring . These atoms are all potential sites for chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The nitrogen and oxygen atoms could participate in hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
Antiproliferative Activity
One key application of similar compounds to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone lies in their potential for antiproliferative activity. For instance, a compound closely related to the one was evaluated for antiproliferative activity and underwent structural characterization including X-ray diffraction studies, demonstrating its potential in medicinal chemistry (Prasad et al., 2018).
Antimicrobial Activity
Compounds similar to the specified chemical have been synthesized and shown to exhibit antimicrobial activity. For example, a study on new pyridine derivatives, which share structural similarities, demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011). Another study synthesized derivatives with thiazole and piperazine components, revealing moderate to good antimicrobial activity, indicating the utility of these compounds in combating microbial infections (Mhaske et al., 2014).
Anti-mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a promising anti-mycobacterial chemotype. In a study, several compounds of this class showed potential anti-tubercular activity against Mycobacterium tuberculosis, along with low cytotoxicity, suggesting their use in treating tuberculosis (Pancholia et al., 2016).
Anticonvulsant Properties
Research has also explored the anticonvulsant activities of similar compounds. In one study, a novel series of derivatives was synthesized and evaluated for anticonvulsant activity through various tests, demonstrating their potential as anticonvulsant agents (Malik & Khan, 2014).
Enzyme Inhibitory Activity
Additionally, certain derivatives have been found to exhibit enzyme inhibitory activity. This is significant for pharmaceutical research, as enzyme inhibitors can be potential candidates for treating various diseases (Hussain et al., 2017).
Corrosion Inhibition
Interestingly, some derivatives are also investigated for their potential as corrosion inhibitors. This application is crucial in the field of materials science, particularly for protecting metals from corrosive environments (Singaravelu et al., 2022).
Future Directions
The compound could be of interest for further study due to its complex structure and the presence of several functional groups known to confer biological activity . Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activities.
properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMMUDOGMPTPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


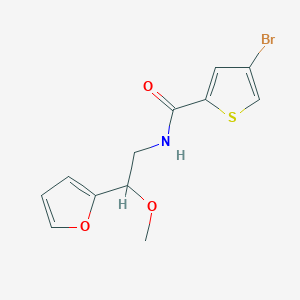
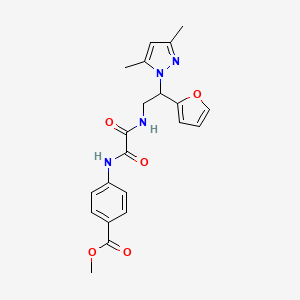
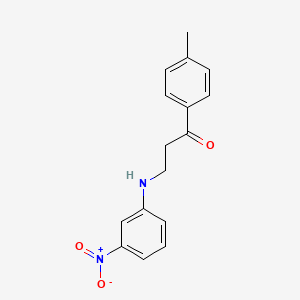
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

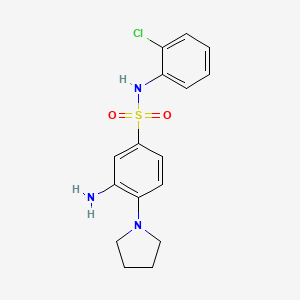
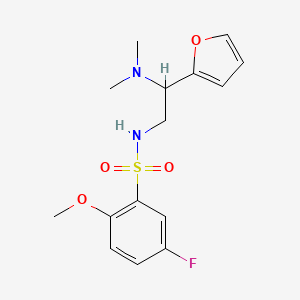
![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)
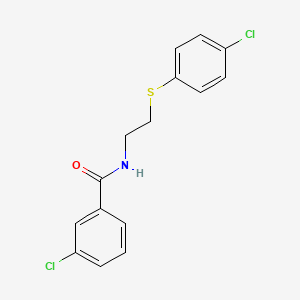
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)